molecular formula C15H12N2O4S B3139802 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone CAS No. 477856-47-6

2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone

Cat. No. B3139802
CAS RN: 477856-47-6
M. Wt: 316.3 g/mol
InChI Key: FLPZLPXDANARPM-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with semicarbazide in the presence of phosphorus oxychloride, followed by basification of the product with potassium hydroxide .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

In general, 1,3,4-oxadiazoles can undergo various chemical reactions, making them important for molecule planning due to their privileged structure, which has enormous biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on the substituents in the oxadiazole ring .

Scientific Research Applications

Crystallography and Material Properties

  • A study by Shruthi et al. (2019) focused on the synthesis of a similar heterocyclic compound, analyzing its crystal structure and material properties like optical and thermal stability.
  • Kumara et al. (2017) conducted research on 1,3,4-oxadiazol-piperazine derivatives, exploring their crystal structure through X-ray diffraction studies and computational density functional theory (DFT) calculations.

Antimicrobial Activity

  • Oxadiazole derivatives, including compounds structurally similar to the one , have been studied for their antimycobacterial properties, as noted by Ali and Shaharyar (2007).
  • The study by Faheem (2018) investigated the pharmacological potential of oxadiazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.

Enzymatic Activity

Anticonvulsant Activity

  • The study by Rajak et al. (2010) focused on semicarbazone-based 1,3,4-oxadiazole derivatives and their anticonvulsant activities.

Antituberculosis Studies

  • Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their antituberculosis activity.

Various Applications

  • Fathima et al. (2021) synthesized novel benzoxazole derivatives for antimicrobial, antioxidant, and antitubercular activities.

Mechanism of Action

While the specific mechanism of action for your compound is not available, some oxadiazoles target proteins like aldose reductase .

Future Directions

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Their derivatives have shown favorable oxygen balance and positive heat of formations , suggesting potential for future research and applications.

properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-19-11-6-4-10(5-7-11)12(18)9-22-15-17-16-14(21-15)13-3-2-8-20-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPZLPXDANARPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
Reactant of Route 5
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
Reactant of Route 6
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2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone

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